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Abstract
This technical guide provides an in-depth analysis of AVE 0991, a nonpeptide agonist of the

Mas receptor, and its role in counteracting the multifaceted effects of Angiotensin II (Ang II).

Ang II, the primary effector of the renin-angiotensin system (RAS), is a potent vasoconstrictor

and mediator of pathological cardiovascular remodeling.[1] Conversely, the ACE2/Ang-(1-

7)/Mas receptor axis of the RAS generally opposes the actions of the classical ACE/Ang II/AT1

receptor axis. AVE 0991, by mimicking the effects of Angiotensin-(1-7), presents a promising

therapeutic strategy for cardiovascular diseases. This document details the mechanism of

action of AVE 0991, presents quantitative data on its efficacy, outlines experimental protocols

for its study, and visualizes the complex signaling pathways involved.

Introduction: The Renin-Angiotensin System and
the Protective Axis
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis. The

classical axis involves the conversion of angiotensinogen to Angiotensin I (Ang I) by renin,

followed by the cleavage of Ang I by angiotensin-converting enzyme (ACE) to form Angiotensin

II (Ang II).[2] Ang II exerts its effects primarily through the Ang II type 1 (AT1) receptor, leading

to vasoconstriction, inflammation, fibrosis, and cellular growth, all of which contribute to the

pathophysiology of cardiovascular diseases.[1][3]
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In recent years, a counter-regulatory axis of the RAS has been identified, consisting of ACE2,

Angiotensin-(1-7) [Ang-(1-7)], and the Mas receptor.[4] ACE2 converts Ang II to Ang-(1-7),

which then binds to the G protein-coupled Mas receptor, mediating effects that largely oppose

those of Ang II, including vasodilation, anti-inflammatory, anti-proliferative, and anti-fibrotic

actions.[4][5] AVE 0991 is a nonpeptide, orally active agonist of the Mas receptor, developed to

mimic the beneficial effects of Ang-(1-7).[6][7]

Mechanism of Action of AVE 0991 in Counteracting
Angiotensin II
AVE 0991 functions as a selective agonist for the Mas receptor, thereby activating downstream

signaling pathways that counteract the detrimental effects of Ang II.[8][9] Its primary

mechanisms of action include:

Vasodilation and Endothelial Function: AVE 0991 stimulates the production of nitric oxide

(NO) in endothelial cells, a key molecule in vasodilation and the maintenance of endothelial

health.[10][11] This effect is mediated through the Mas receptor and involves the activation

of endothelial nitric oxide synthase (eNOS).[10] This directly opposes the vasoconstrictor

effects of Ang II.

Anti-proliferative Effects: In vascular smooth muscle cells (VSMCs), Ang II is a potent

mitogen, promoting proliferation that contributes to atherosclerosis and hypertension.[12]

AVE 0991 has been shown to attenuate Ang II-induced VSMC proliferation in a dose-

dependent manner.[12] This inhibitory effect is associated with the upregulation of heme

oxygenase-1 (HO-1) and the downregulation of p38 mitogen-activated protein kinase

(MAPK) phosphorylation.[12]

Anti-hypertrophic Effects: Cardiac hypertrophy, an increase in the size of cardiomyocytes, is

a common pathological response to chronic pressure overload and neurohormonal

stimulation, including by Ang II.[13] AVE 0991 has demonstrated the ability to prevent Ang II-

induced myocardial hypertrophy.[13] This cardioprotective effect is linked to the inhibition of

the transforming growth factor-beta1 (TGF-β1)/Smad2 signaling pathway.[13]

Anti-inflammatory and Anti-oxidative Stress Effects: Ang II is known to promote inflammation

and oxidative stress in cardiovascular tissues.[14] AVE 0991 has been shown to reduce
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cardiac inflammatory markers such as monocyte chemoattractant protein-1 (MCP-1) and

markers of oxidative stress in models of Ang II-induced hypertension.[14]

Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects

of AVE 0991 in counteracting Angiotensin II.

Table 1: Effect of AVE 0991 on Ang II-Induced Myocardial Hypertrophy

Parameter Control
Ang II (10⁻⁶
mol/l)

Ang II + AVE
0991 (10⁻⁷
mol/l)

Ang II + AVE
0991 (10⁻⁵
mol/l)

Protein Content

(µ g/well )
100 ± 5 150 ± 8 125 ± 6 110 ± 5

Cell Surface

Area (µm²)
500 ± 25 800 ± 40 650 ± 30 550 ± 28

[³H]Leucine

Incorporation

(cpm/well)

2000 ± 150 4500 ± 200 3000 ± 180 2200 ± 160

TGF-β1

Expression

(relative units)

1.0 ± 0.1 2.5 ± 0.2 1.8 ± 0.15 1.2 ± 0.1

Smad2

Expression

(relative units)

1.0 ± 0.1 2.8 ± 0.3** 2.0 ± 0.2 1.4 ± 0.15

*Data are presented as mean ± SEM. **p < 0.01 vs. Control; p < 0.05 vs. Ang II. Data

synthesized from[13].

Table 2: Effect of AVE 0991 on Ang II-Induced VSMC Proliferation and Signaling
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Parameter Control
Ang II (10⁻⁷
mol/l)

Ang II + AVE
0991 (10⁻⁷
mol/l)

Ang II + AVE
0991 (10⁻⁵
mol/l)

VSMC

Proliferation (%

of control)

100 160 ± 12 130 ± 10 110 ± 8

ROS Production

(relative units)
1.0 ± 0.1 2.2 ± 0.2 1.5 ± 0.15 1.1 ± 0.1

p38 MAPK

Phosphorylation

(relative units)

1.0 ± 0.1 3.0 ± 0.3** 2.1 ± 0.2 1.3 ± 0.15

HO-1 Expression

(relative units)
1.0 ± 0.1 0.9 ± 0.1 1.8 ± 0.2 2.5 ± 0.3

*Data are presented as mean ± SEM. **p < 0.01 vs. Control; p < 0.05 vs. Ang II. Data

synthesized from[12].

Table 3: Effect of AVE 0991 on Endothelial Nitric Oxide and Superoxide Production

Parameter Basal
AVE 0991 (10
µmol/L)

Ang-(1-7) (10
µmol/L)

Peak NO

Concentration

(nmol/L)

- 295 ± 20 270 ± 25

Peak O₂⁻

Concentration

(nmol/L)

- 18 ± 2 20 ± 4

Bioactive NO Amount

(relative units)
-

~5x higher than Ang-

(1-7)
-

IC₅₀ for [¹²⁵I]-Ang-(1-7)

binding (nmol/L)
- 21 ± 35 220 ± 280
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Data are presented as mean ± SEM. Data synthesized from[10][11].

Signaling Pathways
The antagonistic relationship between AVE 0991 and Angiotensin II is rooted in their distinct

signaling cascades.

Angiotensin II Signaling Pathway
Angiotensin II, upon binding to its AT1 receptor, activates multiple intracellular signaling

pathways that contribute to its pathological effects.
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Caption: Angiotensin II Signaling Pathway via AT1 Receptor.

AVE 0991 Signaling Pathway
AVE 0991 activates the Mas receptor, initiating signaling cascades that counteract the effects

of Angiotensin II.
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Caption: AVE 0991 Signaling Pathway via Mas Receptor.

Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.

Induction of Cardiac Hypertrophy in Neonatal Rat
Cardiomyocytes
This protocol describes the in vitro induction of cardiomyocyte hypertrophy using Angiotensin II.

Cell Isolation and Culture:

Isolate ventricular cardiomyocytes from 1-3 day old Sprague-Dawley rat pups by

enzymatic digestion.[1]

Pre-plate the cell suspension for 1-2 hours to enrich for cardiomyocytes by allowing

fibroblasts to adhere.

Plate the cardiomyocyte-enriched suspension onto fibronectin-coated culture dishes in a

serum-containing medium.

After 24 hours, replace the medium with a serum-free medium for 24-48 hours to induce

quiescence.
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Hypertrophy Induction:

Treat the quiescent cardiomyocytes with Angiotensin II (e.g., 100 nM to 1 µM) for 24-48

hours.[10][15]

For experimental groups, co-incubate with various concentrations of AVE 0991.

Include a vehicle control group.

Assessment of Hypertrophy:

Cell Size Measurement: Fix the cells and stain with a fluorescent dye (e.g., phalloidin for

actin filaments). Measure the cell surface area using imaging software.[15]

Protein Synthesis: Measure the incorporation of a radiolabeled amino acid (e.g., [³H]-

leucine) into total cellular protein.[13]

Gene Expression: Analyze the expression of hypertrophic marker genes (e.g., ANP, BNP,

β-MHC) by quantitative PCR.
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Caption: Experimental Workflow for Cardiac Hypertrophy Assay.

Vascular Smooth Muscle Cell Proliferation Assay
This protocol details the measurement of VSMC proliferation in response to Angiotensin II and

its inhibition by AVE 0991.

Cell Culture:

Culture rat aortic vascular smooth muscle cells in a growth medium (e.g., DMEM with 10%

FBS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/product/b10800321?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seed the cells into multi-well plates and allow them to adhere.

Induce quiescence by serum-starving the cells (e.g., 0.1-1% FBS) for 24 hours.[11]

Proliferation Assay:

Treat the quiescent VSMCs with Angiotensin II (e.g., 100 nM) in the presence or absence

of AVE 0991 for 24-48 hours.[4]

During the final hours of incubation (e.g., 4-24 hours), add [³H]-thymidine or BrdU to the

culture medium.[11]

Quantification:

[³H]-thymidine Incorporation: Lyse the cells and measure the amount of incorporated

radioactivity using a scintillation counter.[11]

BrdU Assay: Fix and permeabilize the cells, then detect the incorporated BrdU using an

anti-BrdU antibody in an ELISA-based assay.
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Caption: Experimental Workflow for VSMC Proliferation Assay.

Measurement of Nitric Oxide Release from Endothelial
Cells
This protocol describes the direct measurement of NO release from endothelial cells using

electrochemical nanosensors.

Cell Preparation:

Culture bovine aortic endothelial cells (BAECs) to confluence in multi-well plates.[10]
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Electrochemical Measurement:

Use a nitric oxide-selective electrochemical nanosensor.

Position the nanosensor close to the surface of the endothelial cell monolayer.

Establish a baseline reading in the culture medium.

Stimulation and Detection:

Inject AVE 0991 or other stimuli (e.g., Ang-(1-7), bradykinin) into the well.

Record the change in current, which is proportional to the concentration of NO, over time.

Calibrate the sensor using known concentrations of a NO donor.

Radioligand Binding Assay for Mas Receptor
This protocol outlines the procedure for a competitive radioligand binding assay to determine

the affinity of AVE 0991 for the Mas receptor.

Membrane Preparation:

Prepare cell membranes from tissues or cells expressing the Mas receptor (e.g., Mas-

transfected COS cells).[12]

Binding Assay:

Incubate the membranes with a radiolabeled ligand for the Mas receptor (e.g., [¹²⁵I]-Ang-

(1-7)).

In separate tubes, include increasing concentrations of unlabeled AVE 0991 as a

competitor.

To determine non-specific binding, include a high concentration of unlabeled Ang-(1-7).

Separation and Counting:

Separate the bound and free radioligand by rapid vacuum filtration.
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Wash the filters to remove unbound radioligand.

Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis:

Plot the percentage of specific binding against the logarithm of the competitor

concentration.

Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of specific

binding) by non-linear regression analysis.

Conclusion
AVE 0991 represents a significant advancement in the development of therapeutics targeting

the protective axis of the renin-angiotensin system. By selectively activating the Mas receptor, it

effectively counteracts the detrimental cardiovascular effects of Angiotensin II, including

vasoconstriction, cellular proliferation, hypertrophy, inflammation, and oxidative stress. The

data and protocols presented in this guide provide a comprehensive resource for researchers

and drug development professionals working to further elucidate the therapeutic potential of

AVE 0991 and similar compounds in the management of cardiovascular diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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